molecular formula C18H19ClN2O5S B2628221 5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide CAS No. 1904367-96-9

5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide

Cat. No. B2628221
CAS RN: 1904367-96-9
M. Wt: 410.87
InChI Key: AAUPYWBOQSFXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The linear formula of the compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .


Synthesis Analysis

The compound has been reported as an intermediate in the synthesis of glyburide . The synthesis of this compound has been reported .


Molecular Structure Analysis

The molecular weight of the compound is 368.84 . The InChI key of the compound is KVWWTCSJLGHLRM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of glyburide .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . The SMILES string of the compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .

Safety and Hazards

The compound is classified as Combustible Solids under the Storage Class Code 11 . The WGK is 1 . The Flash Point is not applicable .

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-7-6-14(19)10-17(16)27(23,24)20-8-9-21-11-13-4-2-3-5-15(13)26-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUPYWBOQSFXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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